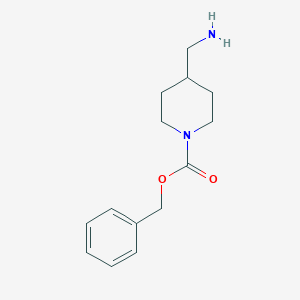

Benzyl 4-(aminomethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJVEAFRFGTATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620744 | |

| Record name | Benzyl 4-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157023-34-2 | |

| Record name | Benzyl 4-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminomethyl-1-N-Cbz-piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl 4-(aminomethyl)piperidine-1-carboxylate CAS number

An In-Depth Technical Guide to Benzyl 4-(aminomethyl)piperidine-1-carboxylate

Core Topic: this compound CAS Number: 157023-34-2 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block in modern medicinal chemistry. Identified by its CAS Number 157023-34-2, this bifunctional molecule features a Cbz-protected piperidine nitrogen and a primary aminomethyl group, making it an exceptionally versatile scaffold. Its primary utility lies in its role as a linker component for Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce targeted protein degradation. This document details the compound's physicochemical properties, provides an expert-guided perspective on its synthesis and characterization, explores its critical application in PROTAC development, and outlines essential safety and handling protocols. The guide is structured to serve as a practical resource for scientists engaged in drug discovery and development, offering both foundational knowledge and actionable insights.

Introduction and Molecular Significance

This compound is a non-commercial chemical compound that has gained significant traction as a key intermediate in synthetic and medicinal chemistry. The molecule's structure is defined by a piperidine ring, a common motif in FDA-approved drugs due to its favorable three-dimensional geometry and ability to improve pharmacokinetic properties[1].

The strategic placement of two distinct functional groups underpins its utility:

-

The Benzyl Carbamate (Cbz or Z group): This moiety serves as a robust protecting group for the piperidine nitrogen. Its stability across a wide range of reaction conditions, coupled with well-established methods for its removal (typically catalytic hydrogenation), allows for selective chemical transformations at the other end of the molecule.

-

The Primary Aminomethyl Group (-CH₂NH₂): This nucleophilic group is the primary reactive handle for conjugation. It can be readily coupled with carboxylic acids, activated esters, or other electrophiles to elongate chemical structures, a crucial step in the assembly of complex molecules like PROTACs.

Its most prominent application is as a linker element in the synthesis of PROTACs[2][3]. PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome[2][3]. The linker is not merely a spacer but plays a critical role in dictating the orientation and proximity of the two recruited proteins, thereby influencing the efficiency and selectivity of the degradation process. The piperidine core of this compound provides a semi-rigid, non-planar scaffold that can help achieve the optimal vector and distance for forming a productive ternary complex (E3 Ligase-PROTAC-Target Protein).

Physicochemical Properties and Characterization

Accurate characterization is the bedrock of chemical synthesis and application. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 157023-34-2 | [3][4][5] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [3][5] |

| Molecular Weight | 248.33 g/mol | [3][5] |

| Appearance | Light yellow to yellow liquid | [5] |

| Purity (Typical) | ≥99% (HPLC) | [5] |

| Storage Conditions | 4°C, protect from light. For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended. | [2][5] |

Analytical Characterization Protocol

Trustworthy characterization ensures the identity and purity of the material, which is non-negotiable for its use in drug development. A self-validating analytical workflow is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides confirmation of the proton skeleton. Expect to see characteristic peaks for the benzylic protons (~5.1 ppm), aromatic protons (7.3-7.4 ppm), and distinct signals for the piperidine and aminomethyl protons. Integration of these signals should be consistent with the structure[5].

-

¹³C NMR: Confirms the carbon framework, including the carbonyl carbon of the carbamate (~155 ppm) and the aromatic carbons.

-

-

Mass Spectrometry (MS):

-

Used to confirm the molecular weight. Electrospray ionization (ESI) in positive mode should show a prominent ion corresponding to [M+H]⁺ at m/z ≈ 249.34. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within ±5 ppm.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The primary method for determining purity[5]. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% TFA or formic acid) is typically employed. Purity is determined by the area percentage of the main peak detected by a UV detector (e.g., at 254 nm).

-

Representative Synthesis Protocol

While multiple synthetic routes exist, a common and logical approach involves the reduction of a nitrile intermediate. This pathway is advantageous due to the accessibility of starting materials and the reliability of the chemical transformations.

Overall Reaction: Benzyl 4-(cyanomethyl)piperidine-1-carboxylate → this compound

Step-by-Step Methodology

Expertise Note: This protocol begins with the commercially available Benzyl 4-(bromomethyl)piperidine-1-carboxylate (CAS 159275-17-9)[6]. The choice of a strong, non-nucleophilic base in Step 1 is critical to favor substitution over elimination. For the reduction in Step 2, Lithium Aluminum Hydride (LAH) is a powerful reducing agent suitable for converting nitriles to primary amines. Extreme caution is required when handling LAH due to its reactivity with water.

Step 1: Synthesis of Benzyl 4-(cyanomethyl)piperidine-1-carboxylate (Intermediate)

-

To a solution of Benzyl 4-(bromomethyl)piperidine-1-carboxylate (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add sodium cyanide (NaCN, ~1.2 eq).

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60°C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.

Step 2: Reduction to this compound (Final Product)

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), prepare a suspension of Lithium Aluminum Hydride (LAH, ~2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve the nitrile intermediate from Step 1 in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel. Causality: The slow, dropwise addition is crucial to control the exothermic reaction and prevent dangerous temperature spikes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams (Fieser workup). This procedure is designed to safely neutralize the excess LAH and precipitate aluminum salts into a filterable solid.

-

Stir the resulting suspension vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude product, this compound, which can be used as is or purified further if necessary.

Application in PROTAC-Based Drug Discovery

The primary role of this compound is as a versatile building block for constructing the linkers of PROTAC molecules[2][3].

The Role as a Linker Precursor

-

Amide Bond Formation: The primary amine of the title compound is readily coupled to a carboxylic acid on either the E3 ligase ligand or the target protein ligand. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) facilitate this transformation efficiently.

-

Cbz-Deprotection and Further Elongation: After the first coupling, the Cbz group on the piperidine nitrogen is removed via catalytic hydrogenation (H₂, Pd/C). This reveals a secondary amine.

-

Final Coupling: This newly exposed secondary amine can then be coupled to the other half of the PROTAC (the part containing the other ligand and any remaining linker components), completing the synthesis of the final heterobifunctional molecule.

The piperidine ring provides a degree of conformational constraint and three-dimensionality that is often superior to simple, flexible alkyl chains, potentially leading to more potent and selective PROTACs[1].

Safety, Handling, and Storage

As a laboratory chemical, proper handling is imperative to ensure user safety. The following information is synthesized from supplier Safety Data Sheets (SDS)[4].

-

GHS Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3)[4].

-

Precautionary Statements (Prevention):

-

First-Aid Measures (Response):

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].

-

If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse[4].

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing[4].

-

If Swallowed: Rinse mouth. Do NOT induce vomiting; call a physician[4].

-

-

Storage and Handling:

Conclusion

This compound (CAS 157023-34-2) is more than just a chemical intermediate; it is an enabling tool for the advancement of targeted protein degradation. Its well-defined structure, featuring orthogonally protected amino functionalities, provides a reliable and versatile platform for the rational design and synthesis of PROTACs and other complex bioactive molecules. Understanding its properties, synthesis, and safe handling is fundamental for any researcher aiming to leverage its potential in the ongoing quest for novel therapeutics. This guide serves as a foundational resource, grounded in established chemical principles and safety standards, to aid scientists in this endeavor.

References

- MedChemExpress. (2025). This compound-SDS. URL: https://www.medchemexpress.

- Sun-shinechem. (n.d.). This compound hydrochloride | CAS 172348-57-1. URL: https://www.sun-shinechem.com/product/81803.html

- MedChemExpress. (n.d.). This compound | PROTAC Linker. URL: https://www.medchemexpress.com/benzyl-4-(aminomethyl)

- Thermo Fisher Scientific. (2025). N-Benzyl-4-piperidone Safety Data Sheet. URL: https://www.fishersci.com/sdsitems.do?partNumber=AC159030250&productDescription=N-BENZYL-4-PIPERIDONE+99%25+25G&vendorId=VN00033897&countryCode=US&language=en

- MedChemExpress. (n.d.). Product Data Sheet: this compound. URL: https://www.medchemexpress.

- Fisher Scientific. (2025). 1-Benzyl-4-piperidinecarboxaldehyde Safety Data Sheet. URL: https://www.fishersci.com/store/msds?partNumber=AC436590050&productDescription=1-Benzyl-4-piperidinecarboxaldehyde%2C+97%25%2C+5g&vendorId=VN00032119&countryCode=US&language=en

- SynHet. (n.d.). 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate hydrochloride. URL: https://synhet.

- AstaTech. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. URL: https://www.

- MedChemExpress. (n.d.). Certificate of Analysis: this compound. URL: https://www.medchemexpress.com/COA/HY-W002981-1034541.pdf

- MCE. (n.d.). This compound | PROTAC连接子. URL: https://www.medchemexpress.cn/benzyl-4-(aminomethyl)

- BLD Pharm. (n.d.). Benzyl 4-aminopiperidine-1-carboxylate hydrochloride | 1159826-41-1. URL: https://www.bldpharm.com/products/1159826-41-1.html

- Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5745318/

- Sigma-Aldrich. (n.d.). 4-Amino-1-benzylpiperidine 98 | 50541-93-0. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/561479

- Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. URL: https://patents.google.

- ChemicalBook. (2023). benzyl 4-[amino(thiocarbonyl)]piperidine-1-carboxylate | 167757-46-2. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8475852.htm

- McClure, C. K. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. URL: https://www.researchgate.net/publication/235028479_Synthesis_of_N-1-Benzyl-4-Methoxycarbonyl-4-Piperidinyl_N-_Phenylpropanamide

- BLD Pharm. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate | 138163-08-3. URL: https://www.bldpharm.com/products/138163-08-3.html

- Sharma, A., et al. (n.d.). N-Benzyl piperidine Fragment in Drug Discovery. ResearchGate. URL: https://www.researchgate.net/publication/379867909_N-Benzyl_piperidine_Fragment_in_Drug_Discovery

- PubChem - NIH. (n.d.). Benzyl piperidine-1-carboxylate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/228749

- MySkinRecipes. (n.d.). Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride. URL: https://www.myskinrecipes.

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. URL: https://patents.google.

- Sigma-Aldrich. (n.d.). Benzyl 4-(bromomethyl)piperidine-1-carboxylate | 159275-17-9. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/mfcd02681989

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Benzyl 4-(bromomethyl)piperidine-1-carboxylate | 159275-17-9 [sigmaaldrich.com]

An In-Depth Technical Guide to Benzyl 4-(aminomethyl)piperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to success. Benzyl 4-(aminomethyl)piperidine-1-carboxylate is a bifunctional synthetic intermediate that has emerged as a critical tool for researchers. Its structure is characterized by a central piperidine scaffold, a versatile and privileged motif in numerous approved pharmaceuticals.[1][2] The molecule features two distinct amine functionalities: the piperidine nitrogen is protected by a benzyloxycarbonyl (Cbz) group, while a primary aminomethyl group is situated at the 4-position. This orthogonal arrangement of a readily cleavable protecting group and a reactive primary amine makes it an exceptionally valuable component in multi-step synthetic campaigns.

Its most prominent application is as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[3][4] This guide provides an in-depth technical overview of this compound, covering its physicochemical properties, a validated synthetic approach, key applications, and analytical characterization, designed for researchers, scientists, and drug development professionals.

Caption: Chemical structure of this compound.

PART 1: Physicochemical Properties and Analytical Characterization

A thorough understanding of a compound's physicochemical properties is the foundation for its effective use in synthesis and formulation. These parameters dictate storage, handling, and analytical method development.

Summary of Physicochemical Data

The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 248.33 g/mol | [3][4][5] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [3][4][5] |

| CAS Number | 157023-34-2 | [3][4][5] |

| Appearance | Light yellow to yellow liquid | [5] |

| Purity (Typical) | ≥99% (HPLC) | [5] |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C (6 months); -20°C (1 month) | [4][5] |

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and stability of this compound, a suite of analytical techniques must be employed. Each method provides a piece of the puzzle, and together they form a self-validating system confirming the material's quality for research and development.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the primary technique for structural confirmation. The proton NMR spectrum provides unambiguous evidence of the molecular framework. Key expected signals include aromatic protons from the benzyl group, distinct methylene and methine protons of the piperidine ring, and the aminomethyl protons. The integration of these signals must be consistent with the number of protons in each environment, validating the structure. A spectrum deemed "consistent with structure" is a prerequisite for use.[5]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[5] Electrospray ionization (ESI) is a suitable technique, which should yield a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 249.33. This provides direct evidence of the compound's elemental composition and serves as a crucial cross-validation with NMR data.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[5] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often containing a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) is typically used. Purity is determined by the area percentage of the main peak relative to all other peaks detected by a UV detector. For synthetic applications, particularly in stoichiometry-sensitive reactions like PROTAC synthesis, a purity of >95% is essential.

Expertise & Experience Insight: The choice of these three orthogonal techniques (Structure, Mass, Purity) is a cornerstone of chemical quality control. NMR confirms the correct arrangement of atoms, MS confirms the correct mass, and HPLC confirms the absence of significant impurities. Relying on only one of these could lead to erroneous results in downstream experiments; for instance, an impurity could have a similar mass but a different structure, a scenario that this combined approach prevents.

PART 2: Synthesis and Purification Protocol

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and allows for its production in-house if required. A robust and logical synthetic route is reductive amination of the corresponding aldehyde.

Proposed Synthetic Workflow

The most direct and reliable synthesis begins with the commercially available precursor, Benzyl 4-formylpiperidine-1-carboxylate . This pathway is advantageous due to its high efficiency and the mild conditions required, which preserve the Cbz protecting group.

Caption: Proposed workflow for synthesis and purification.

Detailed Step-by-Step Methodology

Objective: To synthesize this compound via reductive amination.

Materials:

-

Benzyl 4-formylpiperidine-1-carboxylate (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add Benzyl 4-formylpiperidine-1-carboxylate (1.0 eq) and dissolve it in methanol (approx. 0.2 M concentration).

-

Imine Formation: Add ammonium acetate (10 eq) to the solution. Stir at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Causality Insight: Using a large excess of ammonium acetate pushes the equilibrium towards the formation of the imine, maximizing the substrate for the subsequent reduction.

-

-

Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

-

Causality Insight: NaBH₃CN is a selective reducing agent that readily reduces the protonated imine but is slow to react with the aldehyde starting material at neutral or slightly acidic pH, minimizing side reactions. The reaction is performed at 0°C to control the reaction rate and improve selectivity.

-

-

Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify the residue by flash column chromatography on silica gel.

-

Trustworthiness & Validation: The choice of eluent is critical. A gradient of 0-10% methanol in dichloromethane, with 1% triethylamine added to the solvent system, is an effective choice. The triethylamine prevents the basic amine product from tailing on the acidic silica gel, leading to better separation and higher purity.

-

-

Final Analysis: Combine the pure fractions (identified by TLC) and concentrate under vacuum to yield the final product as a liquid. Confirm identity and purity using the analytical methods described in Part 1.2.

PART 3: Core Applications in Drug Development

The unique structure of this compound makes it a highly sought-after intermediate.

Premier Application: PROTAC Linker Synthesis

The primary and most impactful application is in the construction of PROTACs.[3][4] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This molecule acts as a bridge, bringing the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

The subject molecule is an ideal linker precursor.

-

The Primary Amine (-CH₂NH₂): This serves as a nucleophilic handle. It can be readily coupled to an E3 ligase ligand (e.g., one containing a carboxylic acid or an activated ester) via amide bond formation.

-

The Protected Piperidine Nitrogen (N-Cbz): The Cbz group is stable during the initial coupling step. Subsequently, it can be cleanly removed via catalytic hydrogenation (H₂, Pd/C) to reveal a secondary amine. This newly exposed amine is then used to attach the target protein ligand, completing the PROTAC synthesis.

Caption: Role of the linker in a PROTAC's ternary structure.

Scaffold for Chemical Library Development

Beyond PROTACs, the N-benzyl piperidine motif is a valuable scaffold in general medicinal chemistry.[1] The presence of two distinct, selectively addressable nitrogen atoms allows for the creation of diverse chemical libraries. Following Cbz deprotection, the secondary amine can be functionalized via reductive amination, acylation, or sulfonation. The primary amine at the 4-position can be similarly derivatized, leading to a vast chemical space for screening against various biological targets. The piperidine ring itself constrains the geometry of the substituents, which can be beneficial for binding to protein targets.[2]

PART 4: Safety, Handling, and Storage

Adherence to proper safety and handling protocols is non-negotiable in a research environment.

-

Hazard Identification: this compound is classified as harmful if swallowed (Acute toxicity, oral), a skin irritant, a serious eye irritant, and may cause respiratory irritation.[6]

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: As specified by suppliers, the compound should be stored at 4°C and protected from light to ensure its long-term stability.[4][5] For solutions in solvents, storage at -80°C is recommended for periods up to 6 months.[5]

-

Authoritative Grounding: The rationale for these conditions is to minimize thermal and photodegradation. The aminomethyl group can be susceptible to oxidation, and the Cbz group can undergo degradation over time if not stored properly.

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for advanced drug discovery. With a molecular weight of 248.33 g/mol , its true value lies in its structural design: a privileged piperidine core functionalized with orthogonally protected amines. This architecture makes it exceptionally well-suited as a versatile linker for PROTACs and a foundational scaffold for combinatorial library synthesis. By understanding its properties, synthesis, and applications through the lens of technical expertise and validated protocols, researchers can fully leverage this molecule to accelerate the development of next-generation therapeutics.

References

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. PubMed Central. [Link]

- benzyl 4-(aminomethyl)

- Benzyl 4-(hydroxymethyl)

- 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate | C15H19NO4 | CID 1512544 - PubChem. PubChem. [Link]

- Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | C18H26N2O4 | CID 21981786 - PubChem. PubChem. [Link]

- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

- Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents.

- Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride - MySkinRecipes. MySkinRecipes. [Link]

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents.

- N-Benzyl piperidine Fragment in Drug Discovery - PubMed. PubMed. [Link]

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to Benzyl 4-(aminomethyl)piperidine-1-carboxylate: A Versatile Linker for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(aminomethyl)piperidine-1-carboxylate is a key bifunctional molecule increasingly utilized in the field of medicinal chemistry, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a piperidine scaffold, which imparts a degree of rigidity, a primary amine for covalent attachment to a ligand of interest, and a benzyloxycarbonyl (Cbz) protected secondary amine within the piperidine ring. This strategic combination of features makes it a valuable building block for constructing heterobifunctional molecules aimed at targeted protein degradation. This guide provides a comprehensive overview of its synthesis, physicochemical properties, applications in drug discovery, and essential safety and handling protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source(s) |

| CAS Number | 157023-34-2 | [1][2] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 248.33 g/mol | [1][2] |

| Appearance | Light yellow to yellow liquid | [1] |

| Purity (HPLC) | ≥99.31% | [1] |

| Storage Conditions | Store at 4°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of the piperidine nitrogen of 4-(aminomethyl)piperidine with a benzyloxycarbonyl (Cbz) group. This reaction is a standard procedure in peptide synthesis and organic chemistry for the protection of amine functionalities.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the N-Cbz protection of primary and secondary amines.

Materials:

-

4-(Aminomethyl)piperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Tetrahydrofuran (THF) and Water, or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 4-(aminomethyl)piperidine (1.0 equivalent) in a suitable solvent system such as a 2:1 mixture of THF and water or DCM.

-

Addition of Base: Cool the solution to 0°C in an ice bath. Add a base such as sodium bicarbonate (2.0 equivalents) or triethylamine (1.5 equivalents) to the reaction mixture.

-

Addition of Benzyl Chloroformate: While stirring vigorously, slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature at 0°C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If using a THF/water solvent system, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

If using DCM, wash the reaction mixture with water (2 x volumes).

-

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting residue can be purified by silica gel column chromatography to afford the pure this compound.

Analytical Characterization

The identity and purity of this compound are confirmed by various analytical techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region, ~7.3 ppm), the benzylic methylene protons (~5.1 ppm), and the protons of the piperidine ring and the aminomethyl group (aliphatic region, ~1.0-4.2 ppm).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for the carbonyl carbon of the carbamate (~155 ppm), the aromatic carbons of the benzyl group (~127-137 ppm), the benzylic carbon (~67 ppm), and the aliphatic carbons of the piperidine ring and the aminomethyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 248.33).

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the compound, which is typically high (e.g., ≥99.31%) for commercially available samples[1].

Application in Drug Development: A Key Linker for PROTACs

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[3]

The Role of the Linker in PROTACs

A PROTAC molecule consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the efficacy of the PROTAC.[4]

Caption: The role of a linker in the PROTAC-mediated degradation of a target protein.

Advantages of a Piperidine-Based Linker

The piperidine scaffold in this compound offers several advantages as a PROTAC linker:

-

Rigidity: The cyclic nature of the piperidine ring introduces conformational rigidity into the linker. This can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]

-

Vectorial Properties: The defined geometry of the piperidine ring allows for precise control over the spatial orientation of the warhead and the E3 ligase ligand.

-

Improved Physicochemical Properties: The inclusion of a piperidine moiety can influence the solubility and cell permeability of the PROTAC, which are critical for its pharmacokinetic and pharmacodynamic properties.

The primary amine of this compound serves as a convenient attachment point for the warhead or the E3 ligase ligand through amide bond formation or other suitable chemistries. The Cbz-protected piperidine nitrogen can be deprotected under standard hydrogenolysis conditions to reveal a secondary amine, providing another point for further chemical modification if required.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[5]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison control center or physician if you feel unwell.[5]

Storage and Disposal

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, most notably PROTACs. Its well-defined structure, which includes a rigid piperidine scaffold and strategically placed functional groups, provides medicinal chemists with a powerful tool for the rational design of novel therapeutics. A comprehensive understanding of its synthesis, properties, and safe handling is paramount for its successful application in the advancement of drug discovery and development.

References

- MedChemExpress. This compound Certificate of Analysis. [URL: https://www.medchemexpress.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7850229/]

- MedChemExpress. This compound Product Page. [URL: https://www.medchemexpress.com/benzyl-4-(aminomethyl)

- PubChem. 4-Aminomethyl-1-N-Cbz-piperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21955499]

- BenchChem. A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-piperidine-and-piperazine-linkers-in-protac-design/]

- BOC Sciences. Overview of PROTAC Linkers: Types and Design. [URL: https://www.bocsci.com/blog/overview-of-protac-linkers-types-and-design/]

- Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. [URL: https://www.oexpl.

- RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra04113a]

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/protecting-groups/cbz-protecting-group-mechanism/]

- MedChemExpress. This compound Safety Data Sheet. [URL: https://www.medchemexpress.com/sds/HY-W002981.pdf]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Cbz-aminopiperidine | C13H18N2O2 | CID 1514304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Physicochemical Properties of Benzyl 4-(aminomethyl)piperidine-1-carboxylate

Introduction

Benzyl 4-(aminomethyl)piperidine-1-carboxylate, a key bifunctional molecule, serves as a cornerstone in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its utility is most pronounced as a versatile linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Structurally, this compound features a central piperidine scaffold, which imparts a degree of conformational rigidity. It is functionalized with a primary aminomethyl group, offering a reactive handle for covalent modification, and a secondary amine protected by a benzyloxycarbonyl (Cbz) group, which ensures regioselectivity in synthetic transformations.

The physical and chemical properties of this linker are not merely academic data points; they are critical determinants of its behavior in synthetic protocols, its stability, and the ultimate pharmacological profile of the resulting therapeutic agent. For researchers, scientists, and drug development professionals, a deep understanding of these characteristics is paramount for efficient process development, quality control, and rational drug design. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, supported by established analytical methodologies and their practical implications.

Section 1: Core Molecular and Physical Identifiers

A precise identification of the molecule is the foundation of any technical assessment. The primary attributes of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | Phenylmethyl 4-(aminomethyl)-1-piperidinecarboxylate | [3] |

| CAS Number | 157023-34-2 | [2][3] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][3] |

| Molecular Weight | 248.33 g/mol | [2][3] |

| Appearance | Light yellow to yellow liquid | [3] |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month) | [3] |

It is important to note the existence of the hydrochloride salt form (CAS Number: 172348-57-1), which may present as a solid and exhibit different solubility profiles.[4] This guide focuses on the free base form.

Section 2: Solubility Profile

The solubility of a linker molecule is a critical parameter that dictates its handling, reaction conditions, purification strategies, and the formulation of subsequent conjugates. This compound possesses an amphiphilic character, with the polar aminomethyl and carbamate functionalities contrasting with the nonpolar benzyl and piperidine hydrocarbon backbone.

| Solvent | Solubility | Rationale |

| DMSO | Soluble | High polarity and aprotic nature effectively solvate the molecule. The hydrochloride salt is also reported to be soluble in DMSO.[4] |

| Methanol/Ethanol | Soluble | Polar protic nature facilitates hydrogen bonding with the amine and carbamate groups. |

| Dichloromethane | Soluble | Effectively solvates the non-polar benzyl and piperidine portions of the molecule. |

| Water | Sparingly Soluble | The large non-polar surface area limits solubility despite the presence of hydrogen bond donors/acceptors. Solubility is expected to increase at acidic pH due to the protonation of the primary amine. |

Experimental Protocol: Visual Solubility Determination

This protocol provides a rapid, qualitative assessment of solubility, which is crucial for selecting appropriate solvent systems for synthesis and analysis.

-

Preparation: Aliquot approximately 1-2 mg of this compound into separate, clean glass vials.

-

Solvent Addition: To each vial, add the test solvent (e.g., water, methanol, DMSO) in 100 µL increments.

-

Mixing: After each addition, vortex the vial for 30-60 seconds at room temperature. The use of sonication can aid in the dissolution of kinetically slow-to-dissolve solids, but for a liquid, vortexing is sufficient to assess miscibility.

-

Observation: Visually inspect the solution against a dark background for any undissolved material, cloudiness, or phase separation.

-

Quantification: Continue adding solvent until a clear, homogeneous solution is achieved. The approximate solubility can be expressed in mg/mL.

-

Causality: Testing a range of solvents with varying polarities (e.g., from non-polar like hexanes to highly polar like water) is essential. This allows for the rational selection of solvent systems for reactions (ensuring all reagents are in the solution phase), purification (e.g., liquid-liquid extraction or chromatography), and formulation.

Section 3: Acid-Base Properties (pKa)

The basicity of the molecule is dominated by the primary amine in the aminomethyl substituent. The nitrogen atom of the benzyloxycarbonyl group is non-basic, as its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. The pKa of the conjugate acid of the primary amine is critical as it determines the molecule's charge state at physiological pH (~7.4), which directly impacts its membrane permeability, solubility, and interaction with biological targets.

The expected pKa for the primary alkylamine is in the range of 9.0-10.5. This value is fundamental for:

-

Salt Formation: Guiding the selection of acids for creating stable, crystalline salts for purification or formulation.

-

Reaction Chemistry: The amine's nucleophilicity is pH-dependent. Reactions such as amide bond formation are typically run under conditions where a significant fraction of the amine is in its free base form.

-

Purification: Enabling techniques like ion-exchange chromatography or pH-driven liquid-liquid extractions.

Caption: Protonation equilibrium of the primary amine.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with an electrode immersed in the sample solution, which is stirred continuously.

-

Acidification: First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites fully.

-

Titration with Base: Titrate the resulting acidic solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This point corresponds to the inflection point on the first derivative plot of the titration curve.

-

Trustworthiness: This method is self-validating as the shape of the titration curve and the clarity of the equivalence point confirm the presence of a titratable functional group and provide a direct, quantitative measure of its basic strength.

Section 4: Spectroscopic and Chromatographic Profile

A combination of spectroscopic and chromatographic techniques provides an unambiguous structural confirmation and a quantitative measure of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected chemical shifts (in CDCl₃ or DMSO-d₆) include:

-

Aromatic Protons: Multiplet around 7.3-7.4 ppm (5H, monosubstituted benzene ring).

-

Benzyl Methylene Protons: Singlet around 5.1 ppm (2H, -O-CH₂-Ph).

-

Piperidine Ring Protons: A series of broad multiplets between ~1.0-1.8 ppm and ~2.6-4.2 ppm. The protons adjacent to the carbamate nitrogen will be downfield shifted.

-

Aminomethyl Protons: A doublet around 2.5-2.7 ppm (2H, -CH-CH₂-NH₂).

-

Amine Protons: A broad singlet (2H, -NH₂) whose chemical shift is concentration and solvent-dependent.

-

-

¹³C NMR: The carbon spectrum will confirm the carbon framework, with characteristic peaks for the carbamate carbonyl (~155 ppm), aromatic carbons (~127-137 ppm), and aliphatic carbons of the piperidine ring and methylene groups.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for this molecule. The expected high-resolution mass for the protonated molecular ion [M+H]⁺ is approximately 249.1603, corresponding to the formula [C₁₄H₂₁N₂O₂]⁺. This technique provides definitive confirmation of the molecular weight and elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the primary amine.

-

C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹.

-

C=O Stretch (Carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically employed.

Caption: Standard analytical workflow for quality control.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

-

System: An HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase is chosen for its hydrophobicity, which effectively retains the molecule via its benzyl and piperidine groups.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent, sharpening peak shape by protonating the basic amine.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from ~10% B to 90% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm, where the benzene ring exhibits strong absorbance.

-

Analysis: Purity is calculated based on the area-under-the-curve of the main peak relative to the total area of all peaks.

Conclusion

This compound is more than a simple chemical building block; it is an enabling tool for the synthesis of complex targeted therapeutics. Its physical properties—solubility, basicity, and spectroscopic profile—are intrinsically linked to its function. A thorough characterization, guided by the robust protocols detailed herein, is not merely a quality control exercise but a fundamental component of expertise-driven drug discovery. By understanding and leveraging these properties, researchers can optimize synthetic routes, ensure the integrity of their molecules, and ultimately accelerate the development of next-generation medicines.

References

- ChemBK. benzyl 4-(aminomethyl)

- LookChem. Benzyl 4-(hydroxymethyl)

- PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. [Link]

- PubChem. Methyl 1-benzyl-4-(phenylamino)

- PubChem. 1-Benzyl-4-piperidylamine. [Link]

Sources

Benzyl 4-(aminomethyl)piperidine-1-carboxylate safety and handling

An In-Depth Technical Guide to the Safe Handling of Benzyl 4-(aminomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in medicinal chemistry and drug development, frequently utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1]. Its bifunctional nature, possessing a protected piperidine nitrogen and a primary amine, makes it a versatile intermediate. However, as with any reactive chemical, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety principles and technical data.

Chemical and Physical Properties

A foundational element of safe handling is a clear understanding of the compound's physical and chemical characteristics. These properties influence storage conditions, handling procedures, and appropriate emergency responses.

| Property | Value | Source |

| Chemical Name | 1-Piperidinecarboxylic acid, 4-(aminomethyl)-, phenylmethyl ester | [2] |

| CAS Number | 157023-34-2 | [2][3][4] |

| Molecular Formula | C14H20N2O2 | [2][4] |

| Molecular Weight | 248.33 g/mol | [2][4] |

| Appearance | Light yellow to yellow liquid | [2][3] |

| Boiling Point | 385.7°C at 760 mmHg | [3] |

| Flash Point | 187.1°C | [3] |

| Stability | Stable under recommended storage conditions | [3] |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A comprehensive risk assessment should be conducted before any handling.

GHS Classification: [3]

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) , H335: May cause respiratory irritation.

The following diagram illustrates a logical workflow for risk assessment prior to handling this compound.

Caption: Risk assessment workflow for this compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, stringent handling protocols and the correct use of PPE are non-negotiable.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][5]

-

Safety Stations: An accessible eye-wash station and safety shower must be located in the immediate vicinity of the handling area.[3]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin and eye contact. The following diagram outlines the correct sequence for donning and doffing PPE.

Caption: PPE Donning and Doffing Sequence.

-

Eye and Face Protection: Use safety goggles with side-shields.[3]

-

Skin Protection: Wear impervious clothing, such as a lab coat, and protective gloves.[3] Gloves should be inspected for integrity before use.

-

Respiratory Protection: If working outside of a fume hood or if aerosol formation is possible, a suitable respirator should be used.[3]

-

General Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[3] Wash hands thoroughly after handling.[3] Contaminated clothing should be removed and washed before reuse.[3]

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Storage Conditions: Store in a well-ventilated place and keep the container tightly closed.[3] The recommended storage temperature is 4°C, and the material should be protected from light.[2] For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised, with protection from light.

-

Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[3]

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[3] Promptly seek medical attention.[3]

-

Skin Contact: Rinse the skin thoroughly with plenty of soap and water.[3] Remove contaminated clothing and shoes and seek medical advice.[3]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[3] Avoid mouth-to-mouth resuscitation.[3]

-

Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[3] Call a physician immediately.[3]

Accidental Release Measures

The following flowchart details the appropriate response to a spill.

Caption: Emergency Spill Response Workflow.

-

Personal Precautions: Use full personal protective equipment and ensure adequate ventilation.[3] Avoid breathing vapors, mist, or gas.[3]

-

Environmental Precautions: Prevent the material from entering drains or water courses.[3]

-

Cleanup: Absorb spills with a finely-powdered liquid-binding material.[3] Decontaminate surfaces and equipment, and dispose of contaminated material in accordance with local regulations.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[3]

-

Special Hazards: During combustion, the material may emit irritant fumes.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[3]

Waste Disposal

All waste materials, including empty containers and contaminated absorbents, must be disposed of in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter sewer systems.[5] Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[5]

Conclusion

This compound is an invaluable tool in modern drug discovery. Adherence to the safety and handling guidelines outlined in this document is essential for mitigating risks and fostering a safe research environment. A proactive approach to safety, including thorough risk assessment and the consistent use of appropriate protective measures, is the cornerstone of responsible scientific practice.

References

- This compound - ChemBK. (2024, April 9). ChemBK. [Link]

Sources

An In-depth Technical Guide to Piperidine-Based PROTAC Linkers

Abstract

The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. Far from being a simple tether, the linker's composition and structure profoundly influence the formation and stability of the productive ternary complex (Protein of Interest-PROTAC-E3 Ligase). Among the diverse array of linker architectures, saturated heterocycles, particularly piperidine, have emerged as a privileged scaffold. This guide provides an in-depth technical analysis of piperidine-based linkers, exploring their role in imparting conformational rigidity, modulating physicochemical properties, and enhancing metabolic stability. We will delve into the strategic rationale for their incorporation, synthetic methodologies, and their impact on PROTAC performance, supported by case studies of clinically relevant degraders.

The PROTAC Mechanism and the Centrality of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC consists of three key components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] By simultaneously binding both the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex.[3] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another catalytic cycle.[1]

The linker's role in this process is paramount. Its length, flexibility, and chemical composition dictate the spatial orientation of the two bound proteins, which is crucial for efficient ubiquitination.[2][4] An improperly designed linker can lead to steric clashes or unproductive ternary complex geometries, abrogating degradation.[4] Conversely, an optimized linker can enhance the stability of the ternary complex through favorable protein-protein interactions, a phenomenon known as positive cooperativity.[1]

Caption: General mechanism of PROTAC-mediated protein degradation.

The Rationale for Rigid Linkers: Introducing the Piperidine Scaffold

Early PROTAC design often relied on flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, due to their synthetic tractability.[2][] While effective, these linkers possess a high degree of conformational freedom. This flexibility can be a double-edged sword: it allows the PROTAC to adopt multiple orientations, potentially finding a productive one, but it also carries a significant entropic penalty upon binding to form the ternary complex.[6]

To overcome this, medicinal chemists have increasingly turned to more rigid linker motifs.[2][7] Rigid linkers, such as those incorporating cycloalkanes, alkynes, or aromatic systems, constrain the PROTAC's conformation.[1][8] This pre-organization can reduce the entropic cost of ternary complex formation and may improve selectivity by disfavoring off-target interactions.[1][6]

The six-membered saturated heterocycle, piperidine, is a premier example of a rigidifying linker element.[3][8] Its incorporation has become a key strategy to enhance PROTAC performance by favorably modulating three key areas: conformational control, physicochemical properties, and metabolic stability.[7][9]

Key Advantages of Piperidine-Based Linkers

Conformational Rigidity and Pre-organization

The piperidine ring exists predominantly in a stable chair conformation, which significantly reduces the number of rotatable bonds compared to a linear alkyl chain.[10] This inherent rigidity helps to lock the relative orientation of the POI and E3 ligase ligands, providing a more defined three-dimensional structure.[3][9] This pre-organization can lead to a more favorable binding entropy for ternary complex formation, potentially resulting in higher degradation potency.[3][6] The substitution pattern on the piperidine ring (axial vs. equatorial) can be further exploited to fine-tune the exit vectors of the linker and optimize the geometry of the final PROTAC molecule.[10][11]

Modulation of Physicochemical Properties

PROTACs are large molecules, often with molecular weights exceeding 800 Da, placing them well beyond the traditional "Rule of 5" space for oral bioavailability.[12][13] This makes properties like solubility and permeability critical challenges.

-

Aqueous Solubility: The basic nitrogen atom within the piperidine ring is a key feature.[9] At physiological pH, this nitrogen can be protonated, introducing a positive charge that significantly increases the molecule's polarity and aqueous solubility.[12][14][15] This is a crucial advantage for mitigating the high lipophilicity that often plagues large PROTAC molecules.[7] For instance, piperidine groups have been successfully used to increase the solubility of Androgen Receptor (AR) degraders.[4]

-

Cell Permeability: The relationship between rigidity and permeability is complex. While increased polarity can hinder passive diffusion across the cell membrane, the constrained nature of piperidine-containing linkers can facilitate the adoption of "chameleon-like" conformations.[16][17] These PROTACs can adopt folded, less polar conformations in the lipophilic environment of the cell membrane by shielding polar groups through intramolecular hydrogen bonds, and then revert to more extended, soluble conformations in the aqueous cytoplasm.[16][17] This dynamic behavior is thought to be essential for balancing the conflicting requirements of solubility and permeability.

Enhanced Metabolic Stability

Flexible alkyl and PEG linkers can be susceptible to metabolic degradation by cytochrome P450 enzymes.[6] The introduction of a rigid, saturated heterocyclic ring like piperidine can improve metabolic stability.[3][8] The cyclic structure is generally more resistant to oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile.[6] This was a key consideration in the development of clinical candidates like ARV-110 and ARV-471, where replacing a flexible linker with a more rigid piperidine/piperazine-containing structure significantly improved metabolic stability and potency.[3]

Caption: Key advantages conferred by incorporating a piperidine scaffold.

Comparative Analysis and Case Studies

The choice of linker is highly dependent on the specific POI and E3 ligase pair. A direct comparison highlights the distinct profiles of different linker types.

| Linker Type | Key Features | Advantages | Disadvantages |

| Alkyl / PEG | Flexible, Hydrophilic (PEG) | Synthetically accessible, easy to vary length.[2] | High conformational flexibility (entropic penalty), potential for poor metabolic stability.[6] |

| Piperidine | Rigid, Basic Nitrogen | Pre-organizes conformation, improves solubility and metabolic stability.[3][6][14] | Can be more synthetically challenging, rigidity may prevent productive complex formation if not optimized.[1] |

| Piperazine | Rigid, Two Basic Nitrogens | Similar to piperidine, but the second nitrogen offers another point for protonation or chemical modification, potentially further enhancing solubility.[3][12] | May introduce additional complexity in synthesis and pKa modulation.[18] |

Case Study: Androgen Receptor (AR) Degraders

The development of orally bioavailable PROTACs targeting the Androgen Receptor for prostate cancer has heavily featured piperidine-based linkers.[19][20] Potent degraders such as ARD-2128 and the clinical candidate ARV-110 incorporate rigid heterocyclic linkers containing piperidine and/or piperazine moieties.[13][19][21] The rigidification of the linker was a key strategy in discovering highly potent AR degraders with excellent oral pharmacokinetic properties in preclinical models.[19] These examples underscore the field-proven success of using piperidine scaffolds to achieve the desired drug-like properties in molecules that are far beyond conventional chemical space.[21]

Synthetic Strategies and Methodologies

The synthesis of piperidine-based PROTACs typically involves a modular approach where the fully elaborated linker is coupled to the POI and E3 ligase ligands in the final steps. Common synthetic routes utilize standard and robust chemical reactions, such as amide bond formation.

Caption: A typical experimental workflow for synthesizing PROTACs.

Experimental Protocol: General Synthesis of a Piperidine-Linked PROTAC

This protocol describes a representative synthesis coupling a pomalidomide-derived E3 ligase ligand to a POI-binding ligand via a piperidine-containing linker.

Materials:

-

Pomalidomide (or derivative with a free carboxylic acid)

-

Boc-protected piperidine-containing linker with a free amine

-

POI ligand with a free carboxylic acid

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-diisopropylethylamine (DIPEA)

-

Deprotection agent: Trifluoroacetic acid (TFA)

-

Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Purification: Reverse-phase HPLC system

Part 1: Coupling of Linker to Pomalidomide

-

Activation: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Coupling: Add the Boc-protected piperidine-containing linker (1.1 eq) to the activated pomalidomide solution.

-

Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS until completion.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Part 2: Boc Deprotection

-

Dissolve the purified intermediate from Part 1 in a solution of 20-50% TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM or toluene several times to ensure complete removal of TFA. The resulting amine salt is often used directly in the next step.

Part 3: Coupling of POI Ligand

-

Activation: In a separate flask, dissolve the POI ligand with a carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

-

Final Coupling: Add the deprotected intermediate from Part 2 (dissolved in a small amount of DMF, with 1-2 extra equivalents of DIPEA to neutralize the TFA salt) to the activated POI ligand solution.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purification: Upon completion, purify the final PROTAC molecule directly from the reaction mixture using preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid. Characterize by LC-MS and ¹H NMR.

Protocol: Western Blot for Protein Degradation

-

Cell Culture: Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time period (e.g., 18-24 hours).

-

Lysis: Wash the cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, boil, and load onto an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the percentage of POI degradation relative to the vehicle control.

Conclusion and Future Outlook

Piperidine-based linkers represent a powerful tool in the rational design of PROTAC degraders. Their ability to confer conformational rigidity, enhance aqueous solubility, and improve metabolic stability directly addresses some of the most significant challenges in developing these large, unconventional molecules into viable therapeutics. The clinical success of PROTACs like ARV-110, which feature such rigidifying elements, validates this design strategy.[3][13] As the field of targeted protein degradation continues to evolve, the sophisticated use of functional linkers, with piperidine scaffolds at the forefront, will be indispensable for fine-tuning the next generation of protein degraders with optimized potency, selectivity, and drug-like properties.

References

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.

- Gadd, M. S., et al. (2021). Classification of most common linkers used in PROTAC design based on available structures deposited in PROTAC-DB. ResearchGate.

- Shcherbakov, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.

- Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.

- Shirasaki, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online.

- Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer. ResearchGate.

- Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate.

- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH.

- Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central.

- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry.

- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega.

- Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition.

- Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed.

- Solution Conformations Shed Light on PROTAC Cell Permeability. PMC - NIH.

- Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. PMC - NIH.

- Targeting androgen receptor degradation with PROTACs from bench to bedside. PubMed.

Sources

- 1. chempep.com [chempep.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. explorationpub.com [explorationpub.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. precisepeg.com [precisepeg.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 16. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting androgen receptor degradation with PROTACs from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectral Analysis of Benzyl 4-(aminomethyl)piperidine-1-carboxylate